N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3,5-dimethoxyphenyl group at the N1 position and a 3,4-dimethylphenylamino moiety at the C5 position. While direct biological data for this compound are unavailable in the provided evidence, its structural features align with known bioactive heterocycles, suggesting possible antimicrobial, anticancer, or enzyme-inhibitory properties .
Properties
Molecular Formula |
C19H21N5O3 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O3/c1-11-5-6-13(7-12(11)2)20-18-17(22-24-23-18)19(25)21-14-8-15(26-3)10-16(9-14)27-4/h5-10H,1-4H3,(H,21,25)(H2,20,22,23,24) |
InChI Key |
RATRKNFZJZEZTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=CC(=C3)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.
Substitution: Substitution reactions can take place at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Research Findings
Recent studies have shown that related triazole compounds exhibit potent antiproliferative activity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| e4 | A549 | 5.2 | EGFR Inhibition |
| e12 | H460 | 4.8 | Apoptosis Induction |
In comparative studies, these compounds have shown enhanced efficacy over standard treatments like Erlotinib in non-small cell lung cancer (NSCLC) models .
Case Study: Antitumor Efficacy in NSCLC Models
A study involving xenograft mouse models implanted with NSCLC cells reported a reduction in tumor volume by approximately 60% after four weeks of treatment with a related triazole compound at a dosage of 10 mg/kg . This significant tumor regression highlights the potential of triazole derivatives as effective anticancer agents.
Research Findings
Antimicrobial assays conducted on various bacterial and fungal strains have demonstrated that this compound exhibits selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Staphylococcus aureus | 32 µg/mL |
These findings suggest that N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide could be a viable candidate for further development in antimicrobial therapy.
Case Study: Antimicrobial Testing
In a series of antimicrobial assays on various bacterial and fungal strains, this compound exhibited selective inhibition against pathogenic organisms while maintaining low toxicity towards human cells. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The methoxy and dimethylphenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Structure
The target compound’s 1,2,3-triazole core distinguishes it from pyrazole derivatives (e.g., compounds 3a–3p in ), which feature a five-membered ring with two adjacent nitrogen atoms. Triazoles exhibit greater nitrogen density, influencing electronic properties and binding interactions. For example:
- Hydrogen Bonding : The triazole’s N-H group (if present) and carboxamide moiety offer multiple hydrogen-bonding sites, similar to pyrazole carboxamides (e.g., 3a, 3d) but with distinct spatial arrangements .
Table 1: Core Structure Comparison
Substituent Effects on Physicochemical Properties
A. Aromatic Substituents
- Halogenated Analogs: Compounds 3b (Cl) and 3d (F) exhibit higher melting points (171–183°C) than non-halogenated derivatives (e.g., 3a: 133–135°C), likely due to improved crystal packing via halogen bonding .
B. Carboxamide Linkage
The carboxamide group in the target compound mirrors pyrazole derivatives (e.g., 3a, 5e), suggesting shared synthetic routes using coupling agents like EDCI/HOBt (). However, the triazole’s smaller size may alter steric interactions in target binding compared to bulkier pyrazole derivatives .
Biological Activity
N-(3,5-dimethoxyphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound based on diverse sources and recent findings.
Chemical Structure and Properties
The compound is characterized by its triazole core, which is known for various biological activities. Its structure can be represented as follows:
This indicates the presence of multiple functional groups that contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes the findings from various research studies:
These studies indicate that the compound exhibits significant cytotoxicity against various cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin.
The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:
- Thymidylate Synthase Inhibition : The compound has been shown to inhibit thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells .
- EGFR and Src Pathway Inhibition : It also targets epidermal growth factor receptor (EGFR) and Src kinases, which are involved in cell signaling pathways that promote tumor growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The following table summarizes its efficacy:
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Studies
Several case studies have reported on the biological activity of similar triazole derivatives:
- Case Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their anticancer activity and found that modifications at specific positions significantly enhanced their potency against breast cancer cell lines .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of triazole compounds and reported promising results against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
